n-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide
Description
N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a difluoromethoxy group (-OCHF₂) at the meta position and a trifluoroacetamide (-NHCOCF₃) moiety. This compound is structurally significant due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence intermolecular interactions.
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11)17-6-3-1-2-5(4-6)15-7(16)9(12,13)14/h1-4,8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJEICCGHXHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide typically involves the introduction of difluoromethoxy and trifluoroacetamide groups onto a phenyl ring. One common method is the reaction of 3-(difluoromethoxy)aniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoroacetamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, their substituents, molecular properties, and applications:
*Estimated molecular weight based on analogs (e.g., C₉H₇ClF₃NO₂ in ).
Physical and Spectral Data
- NMR and IR Profiles : Trifluoroacetamide derivatives (e.g., ) show distinct ¹⁹F NMR signals near δ -75 ppm for CF₃ groups and IR carbonyl stretches at ~1680–1720 cm⁻¹ .
- Crystal Structures : ’s diaryl disulfide compound exhibits S–S bond lengths of 2.08–2.09 Å, with CF₃ groups contributing to steric bulk and rotational disorder .
Biological Activity
N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide (CAS No. 647821-10-1) is a compound that has garnered attention for its potential biological activities, particularly as a metalloenzyme inhibitor and for its cytotoxic properties against cancer cells. This article delves into the compound's biological activity, synthesizing findings from diverse studies.
- Molecular Formula : C9H6F5NO2
- Molecular Weight : 255.14 g/mol
The compound is primarily recognized for its role as a metalloenzyme inhibitor . Metalloenzymes are crucial in various biological processes, and their inhibition can lead to significant therapeutic effects, especially in cancer treatment. The specific interactions of this compound with metalloenzymes are still under investigation, but preliminary studies suggest that it may disrupt enzyme activity by binding to the metal centers within these enzymes.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The following data summarizes key findings:
Case Studies
-
LN229 Cell Line Study :
- The compound was tested on LN229 glioblastoma cells where it demonstrated an IC50 of 10.14 µM, indicating effective cytotoxicity. Apoptosis was confirmed through TUNEL assays showing extensive DNA fragmentation.
-
A549 and MCF-7 Studies :
- In A549 lung cancer cells, an IC50 of 8.14 µM was observed, with significant reductions in cell growth noted after treatment with the compound. MCF-7 breast cancer cells also exhibited a notable response with an IC50 of 10.48 µM.
In Vivo Studies
In vivo assessments using genetically modified models have shown promising results regarding the anti-diabetic properties of related compounds containing similar structural motifs to this compound. These studies suggest potential metabolic benefits alongside cytotoxic effects against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
